molecular formula C20H15BrN6O2 B600904 单羟基依曲韦林 CAS No. 1246815-68-8

单羟基依曲韦林

货号: B600904
CAS 编号: 1246815-68-8
分子量: 451.29
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Monohydroxy Etravirine is a derivative of Etravirine, which is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of human immunodeficiency virus type 1 infection . It is a potent inhibitor of HIV reverse transcriptase and retains activity against wild-type and most NNRTI-resistant HIV .


Synthesis Analysis

The synthesis of Etravirine involves several steps. CYP2C19 is primarily responsible for the formation of both the major monohydroxylated and dihydroxylated metabolites of ETR . These metabolites are produced via monomethylhydroxylation and dimethylhydroxylation of the dimethylbenzonitrile moiety .


Molecular Structure Analysis

The molecular formula of Monohydroxy Etravirine is C20H15BrN6O2 . The molecular weight is 451.276 Da .


Chemical Reactions Analysis

Etravirine and its metabolites are substrates of CYP2C19, CYP3A4, CYP2C9, UGT1A3, and UGT1A8 . UGT1A3 and UGT1A8 were demonstrated to glucuronidate a CYP3A4-dependent monohydroxylated product . Treatment of primary human hepatocytes with ETR resulted in increases in CYP3A4 mRNA levels .


Physical and Chemical Properties Analysis

The physical and chemical properties of Monohydroxy Etravirine can be found on the PubChem database .

科学研究应用

单羟基依曲韦林:科学研究应用的综合分析

抗逆转录病毒疗法开发: 单羟基依曲韦林是依曲韦林的衍生物,依曲韦林是一种用于治疗 HIV-1 的抗逆转录病毒药物。 它可能被研究用于其可能有助于新的治疗配方或策略,特别是对于具有多药耐药性 HIV 株的患者 {svg_1}.

分析方法开发: 该化合物用于分析方法开发和验证 (AMV),特别是用于依曲韦林商业生产过程中的质量控制 (QC) 应用或用于简化新药申请 (ANDA) {svg_2}.

药代动力学研究: 研究人员可能研究单羟基依曲韦林的药代动力学,以了解其吸收、分布、代谢和排泄 (ADME) 特性,这些特性对于药物开发至关重要 {svg_3}.

代谢物鉴定: 作为依曲韦林的代谢物,单羟基依曲韦林可以被研究以了解代谢途径以及各种酶(如细胞色素 P450)在药物代谢中的作用 {svg_4}.

毒理学和安全性评估:可能对单羟基依曲韦林进行毒理学分析,以评估其作为潜在治疗剂或组合疗法的一部分的安全性。

耐药性研究:单羟基依曲韦林对不同 HIV 株(包括对其他非核苷类逆转录酶抑制剂 (NNRTI) 耐药的那些)的疗效可能是研究领域。

膀胱癌研究: 尽管与单羟基依曲韦林没有直接关系,但其母体化合物依曲韦林已被探索用于对膀胱癌细胞的潜在治疗作用,表明了对相关化合物的研究可能途径 {svg_5}.

合成优化: 研究可能集中在改进单羟基依曲韦林的合成过程,以提高产量、减少反应时间和降低毒性 {svg_6}.

作用机制

Target of Action

Monohydroxy Etravirine, like its parent compound Etravirine, is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infections . Its primary target is the reverse transcriptase enzyme of human immunodeficiency virus type 1 (HIV-1) . This enzyme plays a crucial role in the replication of the virus.

Mode of Action

Monohydroxy Etravirine exerts its effects via direct inhibition of the reverse transcriptase enzyme of HIV-1 . It directly binds to the reverse transcriptase, blocking its DNA-dependent and RNA-dependent polymerase activity . This action prevents the virus from replicating within the host cells.

Biochemical Pathways

The primary biochemical pathway affected by Monohydroxy Etravirine is the HIV-1 replication cycle . By inhibiting the reverse transcriptase enzyme, the drug prevents the conversion of viral RNA into DNA, a critical step in the viral replication process .

Pharmacokinetics

The pharmacokinetic profile of Monohydroxy Etravirine is expected to be similar to that of Etravirine. Etravirine exhibits the potential for bi-directional drug–drug interactions with other antiretrovirals and concomitant medications through its interactions with cytochrome P450 (CYP) isozymes: CYP3A4, CYP2C9, and CYP2C19 . The pharmacokinetic profile of Etravirine supports twice-daily dosing .

Result of Action

The result of Monohydroxy Etravirine’s action is the inhibition of HIV-1 replication , which helps to control the progression of HIV-1 infection . It retains activity against wild-type and most NNRTI-resistant HIV .

Action Environment

The action of Monohydroxy Etravirine can be influenced by various environmental factors, including the presence of other drugs. Etravirine demonstrates bi-directional drug–drug interaction potential through its interaction as a cytochrome P450 isozyme substrate, inhibitor, and inducer . Therefore, the efficacy and stability of Monohydroxy Etravirine could be affected by the presence of other drugs that interact with the same CYP isozymes .

未来方向

Etravirine is reserved for use in third- or fourth-line antiretroviral treatment regimens . Despite similar pharmacokinetic and pharmacodynamic results compared with twice-daily dosing, larger studies are needed to fully support once-daily etravirine dosing in treatment-naïve individuals .

生化分析

Biochemical Properties

Monohydroxy Etravirine interacts with various enzymes and proteins in biochemical reactions. It is primarily metabolized by the cytochrome P450 (CYP) isozymes: CYP3A4, CYP2C9, and CYP2C19 . The compound exhibits bi-directional drug-drug interaction potential through its interaction as a CYP isozyme substrate, inhibitor, and inducer .

Cellular Effects

Monohydroxy Etravirine exerts its effects on various types of cells, particularly those infected with HIV-1. It directly inhibits the reverse transcriptase enzyme of HIV-1, blocking DNA-dependent and RNA-dependent polymerase activity . This inhibition does not extend to human DNA polymerase alpha, beta, or gamma .

Molecular Mechanism

The molecular mechanism of action of Monohydroxy Etravirine involves direct binding to the reverse transcriptase enzyme of HIV-1, thereby inhibiting its function . This binding blocks the polymerase activity of the enzyme, preventing the synthesis of DNA from the RNA genome of the virus .

Temporal Effects in Laboratory Settings

The parent compound Etravirine has been shown to retain activity against wild-type and most NNRTI-resistant HIV over time .

Metabolic Pathways

Monohydroxy Etravirine is involved in metabolic pathways mediated by the CYP isozymes: CYP3A4, CYP2C9, and CYP2C19 . These enzymes play a crucial role in the metabolism of the compound, influencing its pharmacokinetic and pharmacodynamic properties .

Transport and Distribution

The transport and distribution of Monohydroxy Etravirine within cells and tissues are likely influenced by its interactions with various proteins and enzymes, including the CYP isozymes

Subcellular Localization

Given its role as an inhibitor of the reverse transcriptase enzyme of HIV-1, it is likely to be found in regions of the cell where this enzyme is active .

属性

IUPAC Name

4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3-(hydroxymethyl)-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN6O2/c1-11-6-13(9-23)7-14(10-28)17(11)29-19-16(21)18(24)26-20(27-19)25-15-4-2-12(8-22)3-5-15/h2-7,28H,10H2,1H3,(H3,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEOCSSSLMRMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858135
Record name 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3-(hydroxymethyl)-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246815-68-8
Record name Monomethylhydroxy etravirine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246815688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3-(hydroxymethyl)-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONOMETHYLHYDROXY ETRAVIRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4ZR677MYJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。